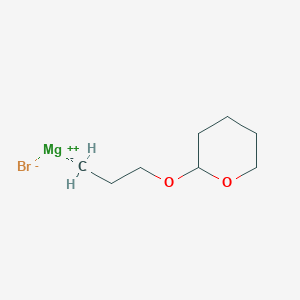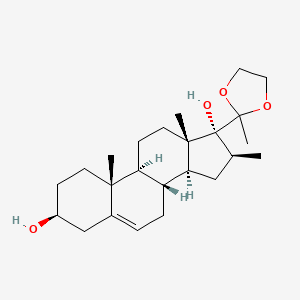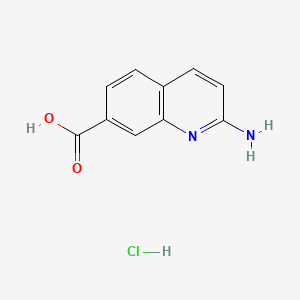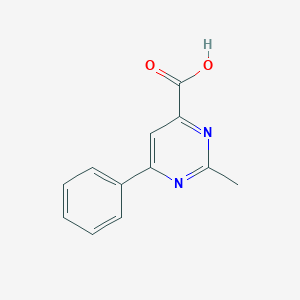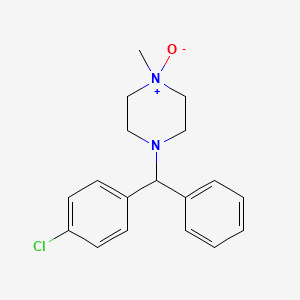
1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of chlorcyclizine N-oxide from chlorcyclizine.
Reduction: Conversion back to chlorcyclizine.
Substitution: Formation of halogenated derivatives of chlorcyclizine N-oxide.
Aplicaciones Científicas De Investigación
Chlorcyclizine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of antihistamines.
Biology: Investigated for its role in the metabolism of chlorcyclizine and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic applications, although it lacks antihistaminic activity.
Industry: Utilized in the development of new antihistamine drugs and in the study of drug metabolism and pharmacokinetics
Mecanismo De Acción
Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .
Comparación Con Compuestos Similares
Cyclizine: Another first-generation antihistamine with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo, with a similar mechanism of action.
Homochlorcyclizine: A derivative of chlorcyclizine with enhanced antihistaminic activity.
Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .
Propiedades
Número CAS |
10457-56-4 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 |
Clave InChI |
HIOJYWZEIGKVIM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


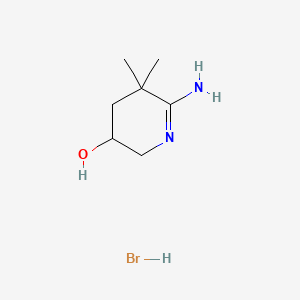
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

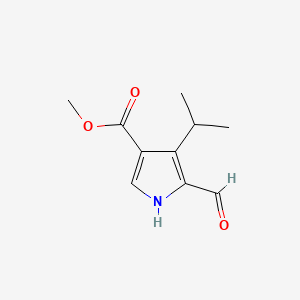
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
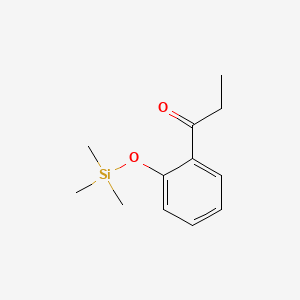
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
